Tri-tert-butyl Borate: A Comprehensive Technical Guide
Tri-tert-butyl Borate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tri-tert-butyl borate (B1201080), a sterically hindered organoborate ester, is a versatile reagent in organic synthesis, primarily utilized as a precursor for the formation of various boronic acids and boronate esters. Its unique structural characteristics impart specific reactivity and handling requirements. This document provides an in-depth overview of the synthesis, physical and chemical properties, spectroscopic data, and key applications of tri-tert-butyl borate. Detailed experimental protocols and visual diagrams of its synthesis and characteristic reactions are included to facilitate its practical application in a laboratory setting.
Properties of Tri-tert-butyl Borate
Tri-tert-butyl borate is a colorless liquid at room temperature with a characteristic odor. Its highly branched tert-butyl groups contribute to its lower density and distinct solubility profile compared to less hindered borate esters.
Physical Properties
The key physical properties of tri-tert-butyl borate are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₇BO₃ | [1][2][3] |
| Molecular Weight | 230.15 g/mol | [1][2][3] |
| Appearance | Colorless liquid | [1] |
| Melting Point | 18-19 °C | [1][4] |
| Boiling Point | 101 °C at 74 mmHg | [1][4] |
| Density | 0.811 g/mL at 25 °C | [1][4] |
| Refractive Index (n²⁰/D) | 1.389 | [1][4] |
| Flash Point | 29 °C (84.2 °F) - closed cup | [1][4] |
| Solubility | Soluble in most organic solvents. Reacts with water. | [5] |
Chemical Properties
Tri-tert-butyl borate exhibits moderate hydrolytic sensitivity, reacting with moisture to form boric acid and tert-butanol (B103910).[1] This necessitates handling and storage under anhydrous conditions. It serves as a valuable precursor for the synthesis of other organoboron compounds, which are key intermediates in reactions like the Suzuki-Miyaura coupling.[1]
Spectroscopic Data
The structural simplicity of tri-tert-butyl borate leads to straightforward spectroscopic signatures.
| Spectrum Type | Key Features |
| ¹H NMR | Due to the molecular symmetry, a single sharp singlet is observed for the 27 equivalent protons of the three tert-butyl groups. |
| ¹³C NMR | Two distinct signals are expected: one for the quaternary carbons of the tert-butyl groups and another for the methyl carbons. |
| Mass Spec (EI) | The mass spectrum typically shows fragmentation corresponding to the loss of tert-butyl (m/z 57) and tert-butoxy (B1229062) (m/z 73) groups. |
Synthesis of Tri-tert-butyl Borate
The most common and efficient method for the laboratory-scale synthesis of tri-tert-butyl borate is the esterification of boric acid with tert-butanol. The primary challenge in this synthesis is the removal of water, which is a byproduct of the reaction and can hydrolyze the product. This is typically overcome by azeotropic distillation.
Experimental Protocol: Esterification of Boric Acid with tert-Butanol
This protocol is adapted from a patented procedure which details the reaction of boric acid with an excess of tertiary butanol in the presence of an entrainer to facilitate the removal of water.
Materials:
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Boric acid (H₃BO₃)
-
tert-Butanol
-
An azeotropic entrainer (e.g., benzene (B151609) or toluene)
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Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
A reaction flask is charged with boric acid and a molar excess of tert-butanol.
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The azeotropic entrainer is added to the flask.
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The reaction mixture is heated to reflux. The water produced during the esterification forms a ternary azeotrope with tert-butanol and the entrainer, which is distilled off.
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A Dean-Stark apparatus or a similar setup is used to separate the water from the immiscible entrainer, with the entrainer being returned to the reaction flask.
-
The reaction is monitored until no more water is collected, indicating the completion of the esterification.
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After cooling, the excess tert-butanol and the entrainer are removed by distillation under reduced pressure.
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The crude tri-tert-butyl borate is then purified by fractional distillation under reduced pressure to yield the final product.
Visualizing the Synthesis and Reactivity
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of tri-tert-butyl borate via the esterification of boric acid and tert-butanol.
Caption: Workflow for the synthesis of tri-tert-butyl borate.
Key Reaction: Hydrolysis
Tri-tert-butyl borate is susceptible to hydrolysis, a key consideration for its handling and application. The diagram below depicts this reaction.
Caption: Hydrolysis of tri-tert-butyl borate.
Applications in Organic Synthesis
Tri-tert-butyl borate is a valuable reagent in organic synthesis, primarily serving as a precursor to other organoboron compounds. Its applications include:
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Synthesis of Boronic Acids and Esters: It can be used as a starting material for the preparation of various boronic acids and their esters through transesterification or reaction with organometallic reagents.[1]
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Additive in Asymmetric Synthesis: It has been employed as an additive in the synthesis of chiral α-hydroxy esters.
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Substrate in Catalysis: It can act as a substrate in transition metal-catalyzed reactions, such as rhodium-catalyzed carbonylations.
Safety and Handling
Tri-tert-butyl borate is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources.[1] Due to its moisture sensitivity, it must be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.[1] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Conclusion
Tri-tert-butyl borate is a sterically hindered organoborate with well-defined physical, chemical, and spectroscopic properties. Its synthesis via the esterification of boric acid and tert-butanol is a practical laboratory procedure, provided that water is effectively removed. Its utility as a precursor to other valuable organoboron reagents underscores its importance in modern organic synthesis. Proper handling and storage are crucial to maintain its integrity and ensure safety in the laboratory. This guide provides the essential technical information for researchers and professionals to effectively utilize tri-tert-butyl borate in their work.
References
- 1. nbinno.com [nbinno.com]
- 2. Manufacturers of Tri-tert-butyl borate, 98% by GC, CAS 7397-43-5, T 1712, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 3. Tri-tert-butyl borate | C12H27BO3 | CID 289737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tri-tert-butyl borate 98 7397-43-5 [sigmaaldrich.com]
- 5. digitalcommons.njit.edu [digitalcommons.njit.edu]
